molecular formula C7H7ClN4 B1601053 6-chloro-2-hydrazino-1H-benzimidazole CAS No. 99122-11-9

6-chloro-2-hydrazino-1H-benzimidazole

Cat. No.: B1601053
CAS No.: 99122-11-9
M. Wt: 182.61 g/mol
InChI Key: JPTALZFUWVAOON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-hydrazino-1H-benzimidazole typically involves the reaction of 6-chloro-1H-benzimidazole with hydrazine hydrate . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-chloro-2-hydrazino-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-chloro-2-hydrazino-1H-benzimidazole is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a probe to investigate the mechanisms of various biochemical processes .

Medicine: It is being explored for its antimicrobial, antiviral, and anticancer properties .

Industry: In industrial settings, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-chloro-2-hydrazino-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-hydrazino-1H-benzimidazole
  • 6-chloro-1H-benzimidazole
  • 2-chloro-1H-benzimidazole

Comparison: 6-chloro-2-hydrazino-1H-benzimidazole is unique due to the presence of both a chlorine atom and a hydrazino group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydrazino group provides additional sites for hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

(6-chloro-1H-benzimidazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTALZFUWVAOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541704
Record name 6-Chloro-2-hydrazinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99122-11-9
Record name 6-Chloro-2-hydrazinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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